molecular formula C21H21N3O2 B11208290 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11208290
M. Wt: 347.4 g/mol
InChI Key: OUNNMFOGGYNLCP-UHFFFAOYSA-N
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Description

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a 4-methylphenyl group and a phenylethyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with N-(1-phenylethyl)acetamide under suitable reaction conditions .

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The pyridazine ring and the phenylethyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE include other pyridazine derivatives and compounds with similar functional groups. For example:

    2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)PROPIONAMIDE: This compound has a similar structure but with a propionamide group instead of an acetamide group.

    4-METHYLPHENYL-PYRIDAZINE DERIVATIVES: These compounds share the pyridazine ring and the 4-methylphenyl group but may have different substituents at other positions.

The uniqueness of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-15-8-10-18(11-9-15)19-12-13-21(26)24(23-19)14-20(25)22-16(2)17-6-4-3-5-7-17/h3-13,16H,14H2,1-2H3,(H,22,25)

InChI Key

OUNNMFOGGYNLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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